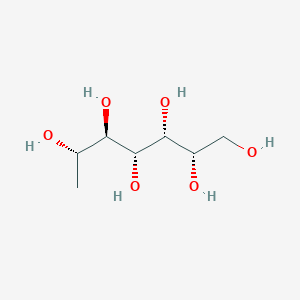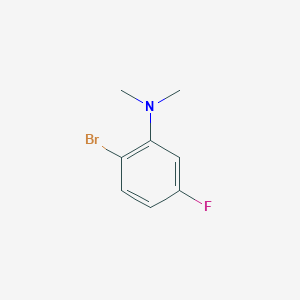![molecular formula C10H8N2O2 B15205806 2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
2-Ethoxybenzo[d]oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxybenzo[d]oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxy group attached to the benzene ring and a nitrile group at the fourth position of the oxazole ring, making it a unique and valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is often used as a cyanide source and coupling partner for the cyclization of oxazole . The reaction conditions usually involve the use of copper(I) iodide and palladium acetate in dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for 2-Ethoxybenzo[d]oxazole-4-carbonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of safe and cost-effective reagents.
化学反応の分析
Types of Reactions
2-Ethoxybenzo[d]oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with modified nitrile groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
科学的研究の応用
2-Ethoxybenzo[d]oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2-Ethoxybenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Methoxybenzo[d]oxazole-4-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-5-chlorobenzo[d]oxazole: Contains a chlorine atom at the fifth position of the benzene ring.
2-Methoxy-5-chlorobenzo[d]oxazole: Features both a methoxy group and a chlorine atom.
Uniqueness
2-Ethoxybenzo[d]oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the nitrile group contributes to its biological activity .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
2-ethoxy-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2H2,1H3 |
InChIキー |
PKQSIGSSBJCIMM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C=CC=C2O1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



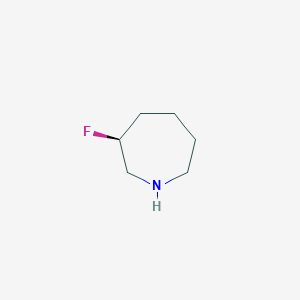
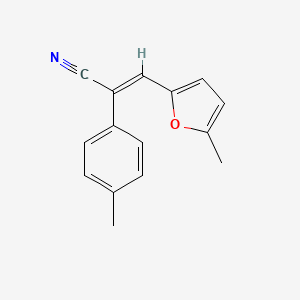
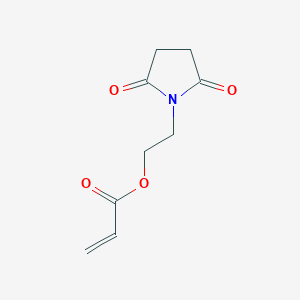
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
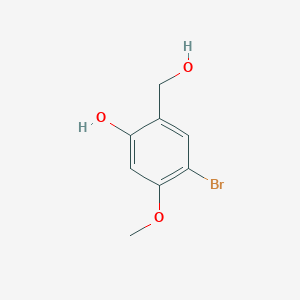
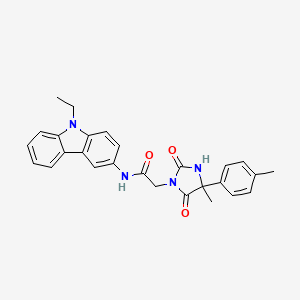
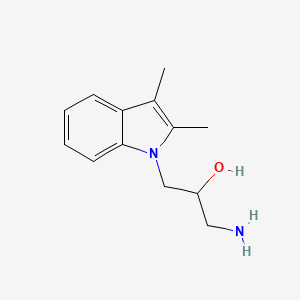
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)

